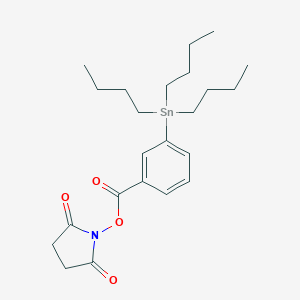

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Vue d'ensemble

Description

“N-Succinimidyl-3-(tri-n-butylstannyl)benzoate” (also known as ATE) is a compound used in the radiohalogenation of monoclonal antibodies . It is synthesized from its tin precursor and is used in the radioiodination of proteins and peptides .

Synthesis Analysis

The synthesis of ATE involves a procedure that results in the creation of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope . The yields of ATE and SIB are 45.4% and 71.4%, respectively .Chemical Reactions Analysis

ATE is used in the radioiodination of proteins. The F(ab’)2 fragment of monoclonal antibody OC 125 was labeled with 125I using the ATE reagent . ATE is also labeled with 125I .Physical And Chemical Properties Analysis

The molecular weight of ATE is 508.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 13 . The exact mass and monoisotopic mass are 509.158811 g/mol .Applications De Recherche Scientifique

Radioiodination of Proteins and Peptides

STB is used as a precursor in the synthesis of N-succinimidyl 3-iodobenzoate (SIB), which is an agent used in the radioiodination of proteins and peptides . This method is advantageous as it yields radioiodinated proteins that are considerably more stable in vivo than those radioiodinated by the direct electrophilic method .

Synthesis of Unlabeled SIB

STB is also used in the synthesis of an unlabeled standard of SIB . This is important for comparison and calibration purposes in research.

Astatination of Proteins

A method has been described for labeling proteins with the alpha particle-emitting nuclide 211At . The nuclide was coupled to goat IgG using STB as an intermediate .

Mécanisme D'action

Target of Action

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE) is primarily used in the radiohalogenation of monoclonal antibodies . The primary targets of ATE are the F(ab′)2 fragments of monoclonal antibodies . These antibodies play a crucial role in the immune response by recognizing and binding to specific antigens, such as those on the surface of cancer cells .

Mode of Action

ATE acts as an intermediate in the radiohalogenation process . It is used to label the F(ab′)2 fragment of monoclonal antibodies with iodine-125 . The labeled antibodies can then bind to specific antigens, allowing for targeted delivery of the radioactive iodine .

Biochemical Pathways

The biochemical pathway involved in the action of ATE is the radiohalogenation of antibodies. This process involves the substitution of a hydrogen atom in the antibody with a radioactive halogen atom . The radiohalogenated antibodies can then be used in various medical applications, such as cancer imaging and therapy .

Pharmacokinetics

The pharmacokinetics of ATE-labeled antibodies depend on several factors, including the specific antibody used and the method of administration . Generally, these antibodies demonstrate rapid clearance from the blood and normal tissues, leading to high tumor-to-blood ratios . This rapid clearance helps to minimize the radiation dose to non-target tissues .

Result of Action

The use of ATE in the radiohalogenation of antibodies results in several beneficial effects. Firstly, it reduces thyroid uptake of the radioactive iodine, thereby minimizing radiation exposure to the thyroid . Secondly, it increases the uptake of radioactivity in tumors, enhancing the effectiveness of cancer imaging and therapy . Lastly, it improves the in vivo stability of the radioiodinated antibodies, resulting in more accurate imaging and more effective therapy .

Action Environment

The action of ATE can be influenced by various environmental factors. For example, the efficiency of the radiohalogenation process can be affected by the pH and temperature of the reaction environment . Additionally, the stability of ATE-labeled antibodies can be influenced by factors such as light and temperature . Therefore, careful control of the reaction conditions is necessary to ensure the optimal performance of ATE.

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUHHMIECGGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150149 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112725-22-1 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)

![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)